Methyl 3-amino-3-methylbutanoate

Description

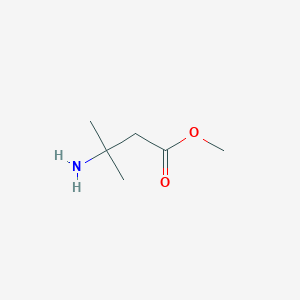

Methyl 3-amino-3-methylbutanoate (CAS: 29637-56-7) is a branched-chain ester with the molecular formula C₆H₁₃NO₂. Its structure features a methyl ester group and a tertiary amino group at the β-position (SMILES: CC(C)(CC(=O)OC)N), conferring unique physicochemical properties such as moderate polarity and reactivity. Predicted collision cross-section (CCS) values for its adducts range from 126.5 Ų ([M-H]⁻) to 136.4 Ų ([M+Na]⁺), indicating its behavior in mass spectrometry-based analyses . The compound is utilized as a synthetic intermediate in pharmaceutical and organic chemistry, with commercial availability in gram to kilogram quantities (purity: 97%) .

Properties

IUPAC Name |

methyl 3-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,7)4-5(8)9-3/h4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTOUSGKSPPFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29637-56-7 | |

| Record name | methyl 3-amino-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 3-amino-3-methylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-methylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following compounds are compared based on ester group modifications and substituent differences (amino vs. hydroxy groups):

| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 3-amino-3-methylbutanoate | C₆H₁₃NO₂ | 29637-56-7 | Amino, methyl ester | 131.18 |

| Ethyl 3-amino-3-methylbutanoate | C₇H₁₅NO₂ | 85532-40-7 | Amino, ethyl ester | 145.18 |

| tert-Butyl 3-amino-3-methylbutanoate | C₉H₁₇NO₂ | 1823073-95-5 | Amino, tert-butyl ester | 173.24 (estimated) |

| Methyl 3-hydroxy-3-methylbutanoate | C₆H₁₂O₃ | 6149-45-7 | Hydroxy, methyl ester | 132.16 |

| Ethyl 3-hydroxy-3-methylbutanoate | C₇H₁₄O₃ | 18267-36-2 | Hydroxy, ethyl ester | 146.18 |

Key Observations:

- Ester Group Impact: Methyl esters (e.g., this compound) exhibit lower molecular weights and higher volatility compared to ethyl or tert-butyl analogs. tert-Butyl esters are often employed as protecting groups for carboxylic acids due to their stability under acidic conditions .

- Substituent Effects: Amino vs. Hydroxy Groups: The amino group increases basicity and hydrogen-bonding capacity, influencing solubility (e.g., this compound is more water-soluble than its hydroxy analog) . Hydroxy analogs (e.g., Methyl 3-hydroxy-3-methylbutanoate) may participate in ester hydrolysis or lactonization under specific conditions .

Physicochemical and Spectroscopic Properties

- Boiling Points and Polarity: this compound’s boiling point is expected to be lower than ethyl analogs but higher than hydroxy derivatives due to reduced hydrogen bonding in the latter.

- Mass Spectrometry: The predicted CCS of this compound ([M+H]⁺: 128.0 Ų) differs significantly from Ethyl 3-amino-3-methylbutanoate (estimated [M+H]⁺: ~135–140 Ų), aiding in differentiation during analytical workflows .

Commercial and Research Relevance

- This compound: Priced at €470.00/250 mg, it is a premium building block for specialty chemicals .

- Ethyl 3-amino-3-methylbutanoate hydrochloride: Priced at $98.75/g, it is employed in peptide synthesis and drug discovery .

- tert-Butyl Analogs : Used in multi-step syntheses where acid-labile intermediates are required .

Biological Activity

Methyl 3-amino-3-methylbutanoate (MAMB) is an organic compound with diverse biological activities and applications in medicinal chemistry, biochemistry, and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MAMB is characterized by the molecular formula and features a methyl ester group attached to a branched amino acid structure. This unique configuration enhances its solubility and reactivity in biological systems, making it a valuable compound for research.

Mechanisms of Biological Activity

MAMB exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : MAMB can interact with specific enzymes, inhibiting their activity by forming covalent bonds at the active sites. This interaction can alter metabolic pathways within cells.

- Receptor Modulation : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cellular functions such as proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies indicate that MAMB possesses antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

In Vitro Studies

A series of in vitro studies have demonstrated the biological effects of MAMB:

- Cell Viability Assays : MAMB was tested on various cell lines to assess cytotoxicity. Results indicated a dose-dependent reduction in cell viability, particularly in cancer cell lines, suggesting potential anti-cancer properties.

- Enzyme Activity : Inhibition assays showed that MAMB effectively inhibited the activity of enzymes such as proteases and kinases, which are critical in cancer progression and other diseases.

Case Studies

- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the use of MAMB as a lead compound for developing novel anti-cancer agents. The study reported that modifications to the MAMB structure enhanced its potency against specific cancer cell lines while reducing cytotoxicity to normal cells .

- Case Study 2 : Research conducted on the antimicrobial effects of MAMB highlighted its efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL .

Applications in Medicine

MAMB's biological activities suggest several potential applications:

- Drug Development : Its ability to inhibit key enzymes makes it a candidate for developing drugs targeting metabolic disorders and cancer.

- Antimicrobial Agents : Given its effectiveness against pathogenic bacteria, MAMB could be explored further as an antimicrobial agent in clinical settings.

- Biochemical Probes : Researchers are investigating MAMB as a biochemical probe to study enzyme-substrate interactions and cellular signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of MAMB compared to related compounds:

| Compound | Enzyme Inhibition | Antimicrobial Activity | Cytotoxicity (Cancer Cells) |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Dimethylamino butanoate | Moderate | No | High |

| Butanoic acid derivatives | No | Yes | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.